molecular formula C15H16BrNO2S B604242 [(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine CAS No. 1095829-92-7

[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine

Katalognummer: B604242
CAS-Nummer: 1095829-92-7
Molekulargewicht: 354.3g/mol
InChI-Schlüssel: DQSYSRIYWRIILI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine is an organic compound with the molecular formula C15H16BrNO2S and a molecular weight of 354.3 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol under reducing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiol, or alkoxy derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include sulfinamides or thiols.

Wissenschaftliche Forschungsanwendungen

[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

The mechanism of action of [(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the activity of enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of a methyl group.

    4-bromophenyl methyl sulfone: Lacks the sulfonamide group but has a similar bromophenyl structure.

Uniqueness

[(4-Bromo-3-methylphenyl)sulfonyl](phenylethyl)amine is unique due to the presence of both a bromine atom and a sulfonamide group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and organic synthesis .

Eigenschaften

CAS-Nummer

1095829-92-7

Molekularformel

C15H16BrNO2S

Molekulargewicht

354.3g/mol

IUPAC-Name

4-bromo-3-methyl-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C15H16BrNO2S/c1-11-10-14(8-9-15(11)16)20(18,19)17-12(2)13-6-4-3-5-7-13/h3-10,12,17H,1-2H3

InChI-Schlüssel

DQSYSRIYWRIILI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.